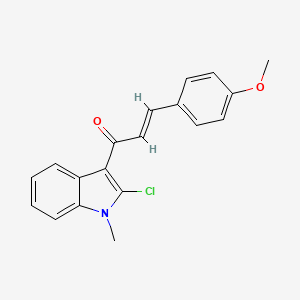![molecular formula C17H22N2O2 B13372635 N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine](/img/structure/B13372635.png)
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(2-methoxyphenoxy)ethanol with pyridine-3-carbaldehyde to form an intermediate, which is then reacted with N-ethyl ethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N-methyl-1-pentanamine hydrochloride
- N-ethyl-N-(2-thienylmethyl)ethanamine hydrochloride
- N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
Uniqueness
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
N-ethyl-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C17H22N2O2/c1-4-19(5-2)13-14-9-8-12-18-17(14)21-16-11-7-6-10-15(16)20-3/h6-12H,4-5,13H2,1-3H3 |
Clave InChI |
XYQWTEFCWBXSTB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(N=CC=C1)OC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13372553.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![N-(2-methylphenyl)-N-[4-(4-morpholinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13372568.png)

![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372579.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13372587.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372597.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372604.png)
![N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13372608.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13372610.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372618.png)
![2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine](/img/structure/B13372631.png)
